N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide
Overview
Description
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide is a chemical compound with a unique structure that includes a furan ring, a phenylsulfanyl group, and a carboxamide group
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, are known to have a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds, in general, exhibit a broad spectrum of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions, where a phenylthiol reacts with a suitable leaving group on the furan ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted furans.
Scientific Research Applications
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential biological activities.
Materials Science: It can be investigated for its properties as a building block in the synthesis of novel materials.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
3-[(phenylsulfanyl)methyl]furan-2-carboxamide: Lacks the N-hydroxy group.
N-hydroxy-3-[(phenylsulfanyl)methyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide is unique due to the presence of the N-hydroxy group, which can enhance its reactivity and potential biological activity. The combination of the furan ring and the phenylsulfanyl group also contributes to its distinct chemical properties.
Properties
IUPAC Name |
N-hydroxy-3-(phenylsulfanylmethyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12(13-15)11-9(6-7-16-11)8-17-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFFNVRPSJHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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